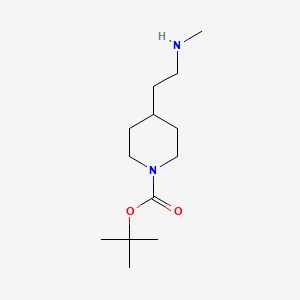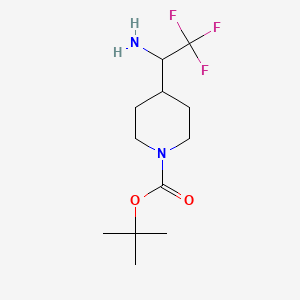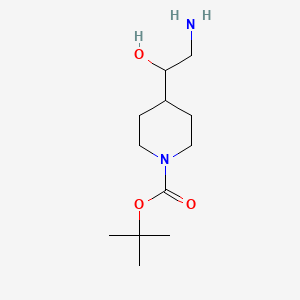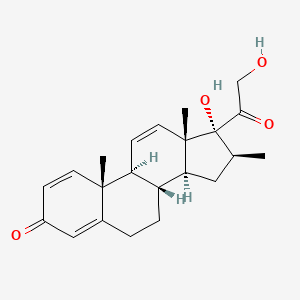
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 942425-69-6 . It has a molecular weight of 227.26 and its IUPAC name is tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate . It is a solid substance stored at a temperature of 2-8°C in a sealed and dry environment .
Molecular Structure Analysis
The molecular formula of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is C11H17NO4 . The InChI code for this compound is 1S/C11H17NO4/c1-7-6-12 (9 (14)5-8 (7)13)10 (15)16-11 (2,3)4/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a solid substance . It is stored in a sealed and dry environment at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Packing
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been studied for their crystal structures and molecular packing. X-ray studies reveal that these compounds can form strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This characteristic facilitates the formation of stable crystalline forms, which are crucial for the development of pharmaceutical compounds (Didierjean et al., 2004).
Synthesis of Pharmacological Intermediates
This compound serves as a pivotal intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach starting from readily available reagents highlights its importance in the pharmaceutical industry, demonstrating its role in streamlining the production of potentially therapeutic agents (Chen Xin-zhi, 2011).
Development of Antibacterial Agents
Research also delves into the synthesis of fluoronaphthyridines, where tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been explored as intermediates. These studies underscore its utility in crafting compounds with enhanced in vitro and in vivo antibacterial activities, marking its significance in developing new antibiotics (Bouzard et al., 1992).
Facilitating Stereoselective Synthesis
The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, offering a path to obtain cis and trans isomers with high selectivity. Such stereoselective syntheses are vital for creating substances with specific pharmacological effects, illustrating the compound's versatility in medicinal chemistry (Boev et al., 2015).
Catalyst-Free Synthesis Methods
Recent advancements show its application in catalyst-free synthesis conditions, leading to the creation of fused tetracyclic heterocycles. This approach not only simplifies the synthesis process but also enhances yield, showcasing the compound's adaptability in organic synthesis (Mu et al., 2015).
Safety and Hazards
The safety information for Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJPKRRQHYYFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

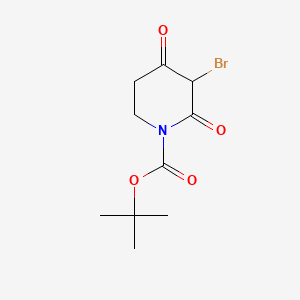


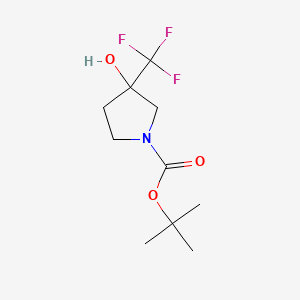
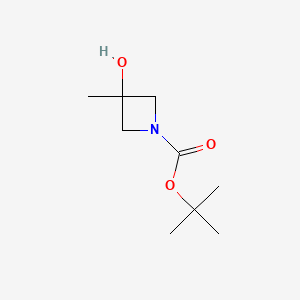
![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
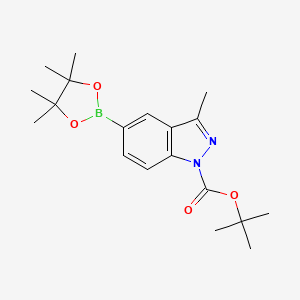
![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)

